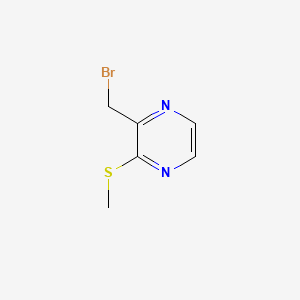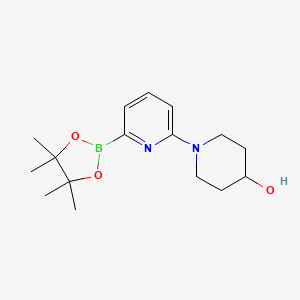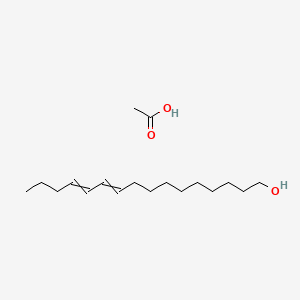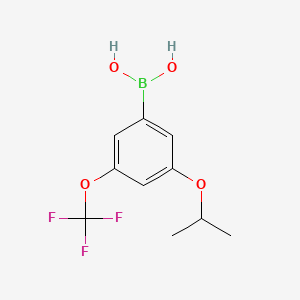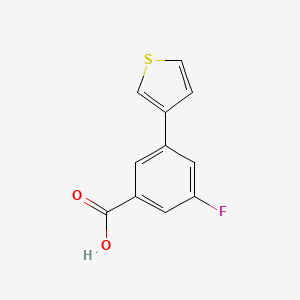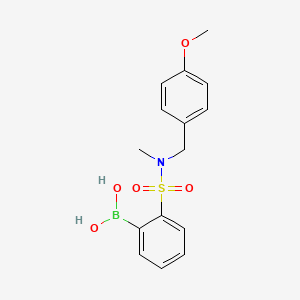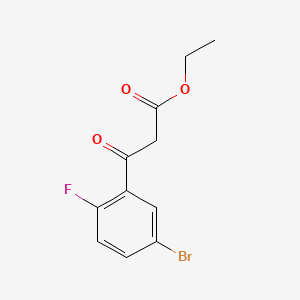
Ethyl (5-bromo-2-fluorobenzoyl)acetate
Vue d'ensemble
Description
Ethyl (5-bromo-2-fluorobenzoyl)acetate is a reactant used in the preparation of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Molecular Structure Analysis
The molecular formula of Ethyl (5-bromo-2-fluorobenzoyl)acetate is C11H10BrFO3 . It has a molecular weight of 289.10 g/mol . The compound has 4 hydrogen bond acceptors and 5 rotatable bonds .Physical And Chemical Properties Analysis
Ethyl (5-bromo-2-fluorobenzoyl)acetate has a molecular weight of 289.10 g/mol . It has a melting point of 34-39 °C . The compound has a flash point of > 110 °C .Applications De Recherche Scientifique
Ethyl (5-bromo-2-fluorobenzoyl)acetate: A Comprehensive Analysis:
Negative Allosteric Modulators of mGluR2
Ethyl (5-bromo-2-fluorobenzoyl)acetate is used in the synthesis of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides , which act as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 (mGluR2). These modulators are important for research into neurological disorders and could lead to the development of new treatments .
Proteomics Research
This compound is utilized as a biochemical in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in this field could be linked to its reactivity with proteins or its use in labeling studies .
Chemical Education
Lastly, it can be used in chemical education as a teaching tool for advanced organic chemistry courses, demonstrating various synthetic techniques and reactions due to its reactive functional groups.
Each application mentioned leverages the unique chemical structure of Ethyl (5-bromo-2-fluorobenzoyl)acetate, showcasing its versatility across different fields of scientific research.
Safety and Hazards
Ethyl (5-bromo-2-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIHCQWLRSGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672275 | |
| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-bromo-2-fluorobenzoyl)acetate | |
CAS RN |
1020058-47-2 | |
| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020058-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


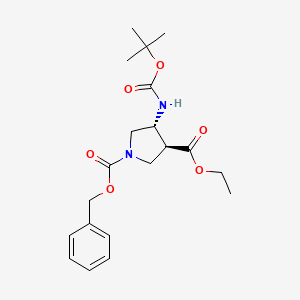
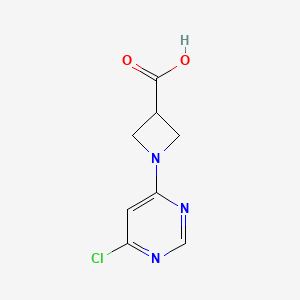
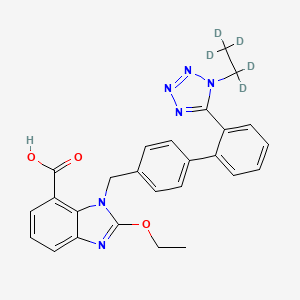
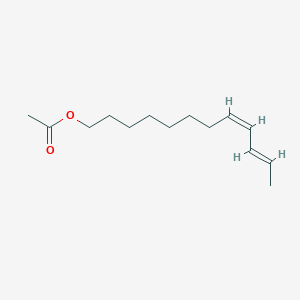
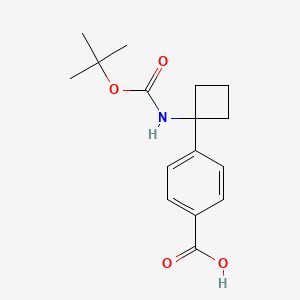
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
